2-cyclopentyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide is a compound with notable potential in various scientific research applications. Its molecular formula is , and it has a molecular weight of approximately 277.368 g/mol. This compound is classified under the category of acetamides and features a unique structural framework that includes a tetrahydropyrano-pyrazole moiety, which may confer specific biological activities.
The synthesis of 2-cyclopentyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide typically involves several steps:
These synthetic routes require careful optimization to ensure high yields and purity of the final product.
The molecular structure of 2-cyclopentyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide can be represented using various notations:
InChI=1S/C15H23N3O2/c1-18-14-6-7-20-10-12(14)13(17-18)9-16-15(19)8-11-4-2-3-5-11/h11H,2-10H2,1H3,(H,16,19)
CN1C2=C(COCC2)C(=N1)CNC(=O)CC3CCCC3
The structural data indicates a complex arrangement that supports potential interactions with biological targets.
The compound can participate in various chemical reactions typical for acetamides and pyrazoles:
These reactions are crucial for understanding the compound's reactivity and potential modifications for enhanced efficacy.
The physical and chemical properties of 2-cyclopentyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide include:
2-cyclopentyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide shows promise in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: